![molecular formula C20H23N3O5S2 B2887978 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide CAS No. 692758-74-0](/img/structure/B2887978.png)
2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole core.
Introduction of the Sulfonamide Group: The next step involves the sulfonation of the benzo[d]thiazole core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 3,4-Dimethoxyphenylacetic Acid: The final step involves the coupling of the sulfonated benzo[d]thiazole with 3,4-dimethoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, preliminary studies indicate that this compound may have therapeutic potential, particularly in the treatment of certain diseases where sulfonamide and benzo[d]thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and benzo[d]thiazole moieties. These interactions may modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the sulfonamide group, which may reduce its biological activity.
2-(3,4-dimethoxyphenyl)-N-(6-(methylsulfamoyl)benzo[d]thiazol-2-yl)acetamide: Contains a methylsulfamoyl group instead of an isopropylsulfamoyl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the isopropylsulfamoyl group in 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more promising candidate for further research and development.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-12(2)23-30(25,26)14-6-7-15-18(11-14)29-20(21-15)22-19(24)10-13-5-8-16(27-3)17(9-13)28-4/h5-9,11-12,23H,10H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSHFAIOHBZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)
![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)

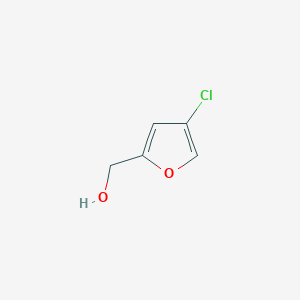
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
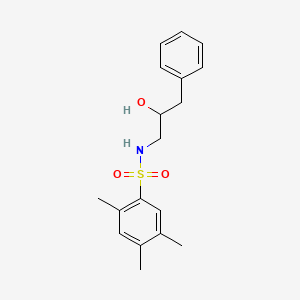
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)
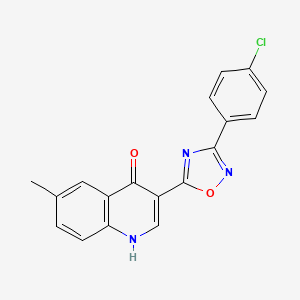
![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)
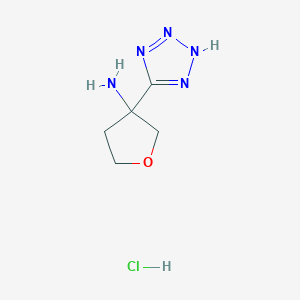
![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2887914.png)
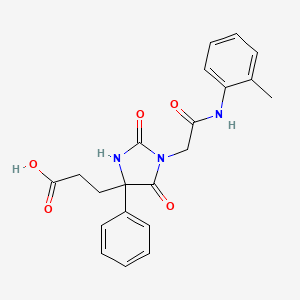
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2887918.png)
